N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide
Overview
Description
N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.07079941 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Versatility in Chemical Synthesis
Nitrobenzenesulfonamides, including compounds structurally similar to N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide, have been showcased for their exceptional versatility in the preparation of secondary amines. For instance, they undergo smooth alkylation by the Mitsunobu reaction or conventional methods to give N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be readily deprotected via Meisenheimer complexes upon treatment with thiolates in DMF at room temperature, yielding secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).
Characterization and Computational Studies
Recent studies have focused on the synthesis and detailed characterization of new sulfonamide molecules, with research delving into their structural, electronic, and interaction properties using various spectroscopic tools and computational methods. Such studies provide insights into the nature of intermolecular interactions, electronic properties, and potential applications of these compounds in various scientific fields (Murthy et al., 2018).
Potential in Drug Discovery
While the request specifically excludes drug use and dosage information, it's worth noting that research into nitrobenzenesulfonamides has explored their potential as hypoxic cell selective cytotoxic agents, highlighting the broader applicability of these compounds in medicinal chemistry for targeting specific cellular environments (Saari et al., 1991).
Advanced Intermediates for Heterocyclic Synthesis
Nitrobenzenesulfonamides serve as advanced intermediates for the synthesis of nitrogenous heterocycles. Their reactivity has been exploited in the synthesis of complex molecules, such as indazole oxides and quinazolines, which are of interest in various chemical research areas (Kisseljova, Smyslová, & Krchňák, 2014).
Application in Dye Synthesis
The synthesis of N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide and its application in dye synthesis underscores the utility of nitrobenzenesulfonamides in the development of new dyes with desirable properties for industrial applications. This demonstrates the role of such compounds in materials science, particularly in the development of novel dyes (Gao Kun-yu, 2009).
Properties
IUPAC Name |
N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13-6-2-3-7-14(13)12-23-11-10-17-24(21,22)16-9-5-4-8-15(16)18(19)20/h2-9,17H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXZMXFNJIJYRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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